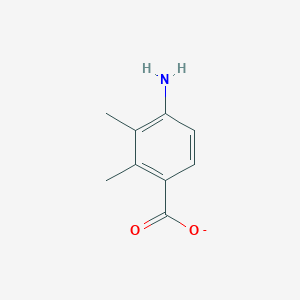

4-Amino-2-methyl-methylbenzoate

Description

Historical Perspectives on Aminobenzoate Derivatives in Chemical Science

The story of aminobenzoate derivatives is intrinsically linked to the broader history of organic chemistry and its impact on medicine and industry. One of the most well-known members of this family is para-aminobenzoic acid (PABA), a compound first identified in 1863. nih.gov Initially recognized for its role as a vitamin-like substance in certain microorganisms, PABA's significance grew as its structural importance in various biological and chemical processes was uncovered. nih.gov

A pivotal moment in the history of aminobenzoate derivatives was the discovery of their utility as building blocks in drug development. benthamdirect.comnih.gov The PABA scaffold, for instance, is present in a significant number of commercial drugs, showcasing a wide array of therapeutic applications, including antibacterial, local anesthetic, and antineoplastic activities. benthamdirect.comnih.gov This versatility stems from the compound's structural features, which allow for diverse modifications at the amino and carboxyl groups, as well as on the aromatic ring. benthamdirect.comnih.gov The ability of these derivatives to be readily absorbed and generally well-tolerated has further cemented their status as valuable starting materials in medicinal chemistry. nih.gov

Contemporary Significance of Methyl 4-Amino-2-methylbenzoate in Chemical Synthesis and Research

Methyl 4-amino-2-methylbenzoate (C₉H₁₁NO₂) is a specific ester derivative within the larger family of aminobenzoates. nih.gov Its contemporary significance lies primarily in its function as a versatile intermediate and building block in organic synthesis. The arrangement of its functional groups—an amino group, a methyl group, and a methyl ester on the benzene (B151609) ring—provides specific reactivity and structural attributes that are leveraged by chemists to construct more complex molecules. ontosight.ai

While research may not always focus on Methyl 4-amino-2-methylbenzoate as the final product, its role as a precursor is crucial. For example, esters of closely related aminobenzoic acids are key intermediates in the synthesis of active pharmaceutical ingredients. google.com The methyl ester group, in particular, can be a useful protecting group for the carboxylic acid functionality and can be readily hydrolyzed under specific conditions when the free acid is required in a synthetic sequence. google.com The study of related benzamide (B126) derivatives for anti-inflammatory, antimicrobial, and anticancer properties further underscores the potential of the structural motif found in Methyl 4-amino-2-methylbenzoate. ontosight.ai

Below is a table summarizing the key properties of Methyl 4-amino-2-methylbenzoate:

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 6933-47-7 |

| IUPAC Name | methyl 4-amino-2-methylbenzoate |

| Synonyms | 4-Amino-2-methylbenzoic acid methyl ester, 5-Amino-2-(methoxycarbonyl)toluene |

Data sourced from PubChem nih.gov and other chemical suppliers. chemicalbook.comapolloscientific.co.uk

Overview of Key Research Domains

The utility of Methyl 4-amino-2-methylbenzoate and its close relatives extends across several key domains of chemical research.

Organic Synthesis: The primary application of Methyl 4-amino-2-methylbenzoate is as a building block in organic synthesis. Its structure allows for a variety of chemical transformations. The amino group can be acylated, alkylated, or transformed into other functional groups, while the ester can be hydrolyzed or used in transesterification reactions. The specific substitution pattern on the aromatic ring also influences the regioselectivity of further reactions, making it a valuable tool for creating specifically designed molecules. researchgate.net

Medicinal Chemistry: The broader family of aminobenzoate derivatives is a cornerstone in medicinal chemistry. benthamdirect.comnih.gov While direct therapeutic applications of Methyl 4-amino-2-methylbenzoate are not the primary focus of current research, its role as a precursor to more complex molecules with potential biological activity is significant. For instance, the synthesis of novel compounds with potential anti-inflammatory or antimicrobial properties may involve intermediates structurally similar to Methyl 4-amino-2-methylbenzoate. ontosight.ai

Materials Science: Aminobenzoate derivatives also find applications in the field of materials science. They can serve as monomers or building blocks for the synthesis of new polymers and coatings. ontosight.ai The rigid aromatic core and reactive functional groups of compounds like Methyl 4-amino-2-methylbenzoate can be exploited to create materials with specific thermal, optical, or mechanical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10NO2- |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

4-amino-2,3-dimethylbenzoate |

InChI |

InChI=1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)/p-1 |

InChI Key |

XLSZENRVQPEAHK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1C)N)C(=O)[O-] |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Analytical Characterization of Methyl 4 Amino 2 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum of methyl 4-amino-2-methylbenzoate provides specific information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic protons, the amino group protons, and the two different methyl group protons (one on the ring and one in the ester functionality).

The aromatic region is particularly informative. The proton on C6 (adjacent to the ester group) is expected to appear as a doublet. The protons on C3 and C5 also give rise to distinct signals. The broad signal of the amino (-NH₂) protons is typically observed, and its chemical shift can vary depending on solvent and concentration. The two methyl groups appear as sharp singlets, with the ester methyl (-OCH₃) typically resonating at a different chemical shift than the aromatic methyl (-CH₃).

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons in methyl 4-amino-2-methylbenzoate, based on analysis of similar structures and prediction models.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| Aromatic-CH₃ | ~2.4 | Singlet | Methyl group at position 2 of the benzene (B151609) ring. |

| Ester-OCH₃ | ~3.8 | Singlet | Methyl group of the ester functionality. |

| Amino-NH₂ | ~4.1 | Broad Singlet | Chemical shift can be variable; may exchange with D₂O. |

| Aromatic-H (H-3, H-5) | ~6.5 - 6.7 | Multiplet/Doublet of Doublets | Protons on the carbon atoms adjacent to the amino group. |

| Aromatic-H (H-6) | ~7.7 - 7.9 | Doublet | Proton on the carbon atom adjacent to the ester group. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in methyl 4-amino-2-methylbenzoate produces a distinct signal. The spectrum will show nine peaks corresponding to the nine carbon atoms in the molecule: the carbonyl carbon of the ester, six aromatic carbons, and the two methyl carbons.

The carbonyl carbon (-C=O) is the most deshielded and appears furthest downfield. The aromatic carbons attached to the amino and ester groups (C4 and C1, respectively) have characteristic chemical shifts, as do the other aromatic carbons. The two methyl carbons appear at the most upfield positions.

The following table presents the anticipated chemical shifts for the carbon atoms of methyl 4-amino-2-methylbenzoate. These values are based on data from analogous compounds and spectral prediction.

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Notes |

| Aromatic-C H₃ | ~21 | Carbon of the methyl group at position 2. |

| Ester-OC H₃ | ~52 | Carbon of the ester's methyl group. |

| Aromatic C-1 | ~120 | Carbon bearing the ester group. |

| Aromatic C-2 | ~140 | Carbon bearing the methyl group. |

| Aromatic C-3 | ~114 | |

| Aromatic C-4 | ~151 | Carbon bearing the amino group. |

| Aromatic C-5 | ~116 | |

| Aromatic C-6 | ~131 | |

| Ester C =O | ~167 | Carbonyl carbon of the ester group. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of methyl 4-amino-2-methylbenzoate is expected to show characteristic absorption bands for its primary amine, ester, and substituted aromatic ring functionalities.

Key expected absorptions include the N-H stretching vibrations of the primary amine, the strong C=O stretching of the ester carbonyl group, and C-O stretching of the ester. The aromatic ring will produce signals corresponding to C-H stretching and C=C in-plane stretching.

The table below summarizes the principal FTIR absorption bands anticipated for methyl 4-amino-2-methylbenzoate, with data interpreted from spectra of closely related molecules like 4-amino-2-methylbenzoic acid. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Groups (-CH₃) |

| C=O Stretch | 1680 - 1720 | Ester Carbonyl |

| C=C Stretch | 1600 - 1620 | Aromatic Ring |

| N-H Bend | 1550 - 1650 | Primary Amine (-NH₂) |

| C-O Stretch | 1100 - 1300 | Ester Linkage |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. The monoisotopic mass of methyl 4-amino-2-methylbenzoate (C₉H₁₁NO₂) is 165.0790 Da. nih.gov

In high-resolution mass spectrometry (HRMS), the compound would show a molecular ion peak [M]⁺ at m/z 165.0790, confirming its elemental composition. Common adducts in electrospray ionization (ESI) mode include [M+H]⁺ (m/z 166.0863) and [M+Na]⁺ (m/z 188.0682). nih.gov The fragmentation pattern provides further structural evidence. Expected fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

The following table lists the predicted mass-to-charge ratios for the molecular ion and key adducts.

| Ion / Adduct | Formula | Predicted m/z |

| [M]⁺ | C₉H₁₁NO₂⁺ | 165.0790 |

| [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.0863 |

| [M+Na]⁺ | C₉H₁₁NNaO₂⁺ | 188.0682 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are vital for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine their purity. In the synthesis of methyl 4-amino-2-methylbenzoate, for instance from its nitro precursor, TLC can be used to track the disappearance of the starting material and the appearance of the product.

A common stationary phase for this type of analysis is silica (B1680970) gel (SiO₂), a polar adsorbent. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. As a polar compound, methyl 4-amino-2-methylbenzoate will have a moderate retention factor (Rf) on a silica gel plate, which will be distinct from less polar starting materials or more polar byproducts. A typical mobile phase for analyzing related aminobenzoates is a mixture of hexanes and ethyl acetate. rsc.org

The table below describes a typical TLC setup for monitoring a reaction involving methyl 4-amino-2-methylbenzoate.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Hexanes / Ethyl Acetate (e.g., 70:30 v/v) |

| Visualization | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quantitative analysis and purity assessment of methyl 4-amino-2-methylbenzoate. While specific validated methods for this exact compound are not widely published, established methods for closely related aminobenzoate esters and their isomers provide a strong framework for its analysis. researchgate.netresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the analysis of aminobenzoic acid esters would employ a C18 or C8 column. nih.govwu.ac.th The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a buffer to control the pH and ensure the consistent ionization state of the amino group. nih.govresearchgate.net Gradient elution, where the mobile phase composition is varied during the analysis, can be employed to achieve optimal separation of the main compound from any impurities. nih.govwu.ac.th

UV detection is commonly used, with the wavelength set to a maximum absorbance of the analyte, which for aminobenzoates is typically in the range of 230-265 nm. researchgate.netwu.ac.th For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. The peak area of the analyte in a sample is then used to determine its concentration. Purity profiling involves detecting and quantifying any minor peaks corresponding to impurities or degradation products. The high sensitivity of HPLC allows for the detection of impurities at very low levels. nih.gov

Below is a table representing a potential set of HPLC conditions and performance parameters for the analysis of methyl 4-amino-2-methylbenzoate, based on methods for similar compounds. nih.govresearchgate.netnih.gov

Table 1: Representative HPLC Method Parameters for Analysis of Methyl 4-Amino-2-methylbenzoate

| Parameter | Value/Condition |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~235 nm |

| Injection Volume | 10 µL |

| Linearity (Range) | 1-100 µg/mL |

| Limit of Detection (LOD) | < 0.1 µg/mL |

| Limit of Quantitation (LOQ) | < 0.3 µg/mL |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

X-Ray Crystallography for Solid-State Structural Determination

The crystal structure of methyl 4-aminobenzoate (B8803810) reveals a planar arrangement of the benzene ring, with the amino and methyl ester groups attached. nih.gov In the solid state, molecules are typically linked by intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen of the ester group of an adjacent molecule. This hydrogen bonding plays a crucial role in the formation of the crystal lattice.

The crystallographic parameters for methyl 4-aminobenzoate (CCDC Number: 231080) are presented in the table below as a reference for the expected values for its 2-methyl analog. nih.gov

Table 2: Crystallographic Data for the Analogous Compound, Methyl 4-aminobenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.034(2) |

| b (Å) | 5.3850(10) |

| c (Å) | 12.289(2) |

| α (°) | 90 |

| β (°) | 105.75(3) |

| γ (°) | 90 |

| Volume (ų) | 766.1(2) |

| Z (molecules/unit cell) | 4 |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies in Solution

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic transitions and photophysical properties of a molecule in solution. For methyl 4-amino-2-methylbenzoate, these studies reveal how the molecule interacts with light and how its electronic structure is influenced by the surrounding solvent environment.

The UV-Visible absorption spectrum of aminobenzoate esters is characterized by strong absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic system and n → π* transitions associated with the non-bonding electrons of the amino and carbonyl groups. researchgate.netresearchgate.netrsc.org The position and intensity of these bands are sensitive to solvent polarity. In a study of 4-amino-3-methyl benzoic acid methyl ester, an increase in solvent polarity generally leads to a bathochromic (red) shift in the absorption maxima, indicative of a more stabilized excited state in polar solvents. researchgate.net

Many aminobenzoate derivatives are fluorescent, emitting light after being excited by UV radiation. The fluorescence spectrum is typically red-shifted relative to the absorption spectrum (the Stokes shift). The phenomenon of dual fluorescence is observed in some aminobenzoate esters in polar solvents, which is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net In this process, upon excitation, there is a significant charge transfer from the amino group (donor) to the ester group (acceptor), accompanied by a twisting of the amino group relative to the benzene ring.

The fluorescence properties, including quantum yield and lifetime, are highly dependent on the solvent. nih.gov For instance, in nonpolar solvents, a single emission band is typically observed, while in polar solvents, the charge transfer emission becomes more prominent. researchgate.net The study of ethyl 4-aminobenzoate in various media, including water, cyclodextrins, and micelles, demonstrates the sensitivity of its absorption and fluorescence to the microenvironment. researchgate.netrsc.org

The table below summarizes typical electronic spectroscopy data for a closely related analog, providing an expectation for the behavior of methyl 4-amino-2-methylbenzoate.

Table 3: Representative Electronic Spectroscopy Data for an Analogous Aminobenzoate Ester

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Cyclohexane | ~295 | ~340 | ~4500 |

| Acetonitrile | ~305 | ~350 / ~450 (dual) | > 4000 |

| Methanol | ~310 | ~355 / ~460 (dual) | > 4000 |

| Water | ~310 | ~360 / ~470 (dual) | > 4000 |

Iv. Computational and Theoretical Chemistry Studies on Methyl 4 Amino 2 Methylbenzoate

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are fundamental to exploring the electronic environment and three-dimensional structure of a molecule. These calculations offer a detailed picture of electron distribution, orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the ground-state properties of molecules. For aromatic compounds similar to Methyl 4-amino-2-methylbenzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various parameters. nih.govresearchgate.net

Studies on related benzoate (B1203000) derivatives demonstrate that DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in a related molecule, methyl 4-amino-3-methylbenzoate, the methyl and amino groups attached to the benzene (B151609) ring were found to lie in the plane of the ring. nih.govresearchgate.net This planarity is a key structural feature influencing the molecule's electronic properties. DFT calculations also provide insights into the molecule's stability, with optimized energy values indicating the most stable conformation. researchgate.net

Table 1: Representative Data from DFT Calculations on Related Benzoate Compounds

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure in its ground state. | Varies based on method and basis set |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | ~0.38 - 2.0 Debye |

| Bond Lengths (C-C aromatic) | The distances between adjacent carbon atoms in the benzene ring. | ~1.39 Å |

Note: The values are illustrative and based on calculations for similar benzoate structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.net

HOMO: This orbital acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com For Methyl 4-amino-2-methylbenzoate, the electron-donating amino group is expected to significantly influence the electron density of the HOMO.

LUMO: This orbital can accept electrons, and its energy level relates to the molecule's electrophilicity. youtube.com The ester group, being electron-withdrawing, would lower the energy of the LUMO.

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large gap indicates high stability. researchgate.netresearchgate.net DFT calculations on analogous aromatic amines have shown that the HOMO-LUMO gap can be effectively used to understand charge transfer within the molecule. nih.gov

Table 2: Frontier Orbital Properties and Their Significance

| Orbital/Parameter | Role in Reactivity | Implication |

|---|---|---|

| HOMO | Electron donation (Nucleophilicity) | A higher energy HOMO indicates a better electron donor. |

| LUMO | Electron acceptance (Electrophilicity) | A lower energy LUMO indicates a better electron acceptor. |

| HOMO-LUMO Gap | Chemical Stability & Reactivity | A smaller gap suggests higher reactivity and polarizability. |

This table provides a conceptual framework for interpreting HOMO-LUMO analysis.

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly docking simulations, are pivotal in drug discovery and molecular biology. They predict how a small molecule (ligand), such as Methyl 4-amino-2-methylbenzoate, might bind to a large receptor molecule, like a protein.

Molecular docking simulations are used to place a ligand into the binding site of a receptor and estimate the binding affinity. This affinity is often expressed as a binding energy or an inhibition constant (Ki). Studies on similar methyl benzoate derivatives interacting with proteins like bovine serum albumin (BSA) have successfully used spectroscopic and molecular docking methods to determine binding constants, which were found to be in the order of 10⁴ M⁻¹. mdpi.com These simulations can screen large libraries of compounds to identify potential drug candidates. nih.govnsf.gov The accuracy of binding affinity prediction can be further enhanced by combining docking with more rigorous methods like Molecular Dynamics (MD) simulations and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations. nih.govnih.gov

Beyond predicting if a molecule binds, docking simulations reveal how it binds. They provide a three-dimensional model of the ligand-receptor complex, highlighting the specific intermolecular interactions that stabilize the binding. These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity. The amino group and ester oxygen of Methyl 4-amino-2-methylbenzoate can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The methyl group and the benzene ring can engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.

Spectroscopic studies combined with molecular modeling on related methyl benzoate derivatives have confirmed that hydrogen bonding and van der Waals forces are the predominant interactions in their binding to proteins like BSA. mdpi.com Identifying these key interactions and the specific amino acid residues involved is essential for understanding molecular recognition and for the rational design of more potent and selective molecules. nsf.gov

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for mapping the energetic landscape of a chemical reaction, allowing for the detailed elucidation of its mechanism. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely pathway a reaction will follow.

For reactions involving esters similar to Methyl 4-amino-2-methylbenzoate, such as aminolysis, computational studies using DFT have been instrumental. researchgate.net These studies examine possible mechanistic pathways, including concerted and stepwise mechanisms. researchgate.netresearchgate.net

Concerted Mechanism: Bond breaking and bond formation occur in a single step through one transition state.

Stepwise Mechanism: The reaction proceeds through one or more intermediate structures, each step having its own transition state.

Computational analyses of the aminolysis of methyl benzoate with ammonia (B1221849) have shown that the concerted and a neutral stepwise pathway have similar activation energies. researchgate.net Furthermore, these studies can model the effect of catalysts. For instance, the presence of a second ammonia molecule acting as a general base was found to significantly lower the activation energy, favoring a general-base-catalyzed stepwise mechanism. researchgate.net The calculations of transition state structures provide a detailed picture of the atomic motions involved in the crucial bond-forming and bond-breaking steps. researchgate.netrsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Methyl 4-amino-2-methylbenzoate |

| Methyl 4-aminobenzoate (B8803810) |

| Methyl 4-amino-2-hydroxybenzoate |

| Ethyl-2-amino-4-methyl thiophene-3-carboxylate |

| Methyl 4-amino-3-methylbenzoate |

| Bovine serum albumin (BSA) |

Mechanistic Pathways of Aminolysis Reactions

The aminolysis of esters, a fundamental reaction in organic chemistry, has been a subject of detailed computational investigation. While specific studies on methyl 4-amino-2-methylbenzoate are not prevalent, extensive research on model compounds like methyl benzoate and methyl formate (B1220265) provides a clear framework for understanding the potential mechanistic pathways. researchgate.netnih.govnih.gov

Density functional theory (DFT) and ab initio methods have been applied to explore the reaction between methyl benzoate and ammonia. nih.govacs.org These studies reveal two primary uncatalyzed mechanistic pathways:

Concerted Mechanism: In this pathway, the nucleophilic attack by the amine, proton transfer, and the departure of the leaving group occur in a single, concerted step through one transition state.

Stepwise Mechanism: This pathway involves the formation of a tetrahedral intermediate. It proceeds through two transition states and is considered an addition/elimination process.

Computational results for methyl benzoate show that these two uncatalyzed pathways have very similar activation energies. nih.govacs.org However, the reaction is significantly influenced by catalysis. When a second molecule of the amine (ammonia in the model) acts as a general base, it greatly reduces the energy barrier. nih.govnih.gov The most favorable pathway is predicted to be a general-base-catalyzed neutral stepwise mechanism. nih.govacs.org This catalytic effect stems from the facilitation of proton transfer processes during the reaction. nih.gov

Computational Analysis of Proton Transfer Processes

Proton transfer is a critical component of the aminolysis reaction, particularly in the catalyzed pathways. Computational studies on the aminolysis of methyl benzoate with ammonia highlight the role of the second ammonia molecule as a "proton shuttle". nih.govresearchgate.net The structure and transition vectors of the calculated transition states indicate that the catalytic ammonia molecule actively facilitates the transfer of protons, thereby lowering the activation energy of the reaction. nih.gov

In the general-base-catalyzed stepwise mechanism, the catalyst assists in:

Deprotonating the attacking nucleophilic amine as it forms a bond with the ester's carbonyl carbon.

Protonating the methoxy (B1213986) leaving group as the C-O bond breaks.

This efficient proton relay significantly stabilizes the transition states compared to the uncatalyzed reaction, making the process more favorable. nih.govnih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of methyl 4-amino-2-methylbenzoate are key to understanding its physical properties and behavior in a condensed phase.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

Intramolecular Hydrogen Bonding: In the related compound, methyl 4-amino-3-methylbenzoate, an intramolecular C—H···O hydrogen bond is observed. researchgate.net This interaction occurs between an aromatic carbon's hydrogen and the carbonyl oxygen, forming a five-membered planar ring that contributes to the near-coplanarity of the molecule's core structure. researchgate.net

Intermolecular Hydrogen Bonding: The crystal structure is significantly stabilized by intermolecular N—H···O hydrogen bonds. researchgate.net These bonds link adjacent molecules into chains, with the amino group of one molecule donating a hydrogen to the carbonyl oxygen of a neighboring molecule. researchgate.net This type of interaction is fundamental to the solid-state packing of the molecule.

Below is a table summarizing the hydrogen bond geometry found in the crystal structure of the related compound, methyl 4-amino-3-methylbenzoate. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C4—H4A···O1 | 0.93 | 2.40 | 2.728 (4) | 100 |

| N—H0B···O2i | 0.86 | 2.37 | 3.142 (3) | 150 |

| Symmetry code: (i) x, -y+1/2, z-1/2. Data from a study on methyl 4-amino-3-methylbenzoate. |

Assessment of Aromatic π–π Stacking Interactions

Aromatic π–π stacking interactions are non-covalent forces that arise from the attractive interaction between the electron clouds of aromatic rings. nih.govreddit.com These interactions are crucial in various chemical and biological systems, contributing to the stability of everything from DNA to protein structures. nih.gov

For methyl 4-amino-2-methylbenzoate, the benzene ring is capable of engaging in π–π stacking. These interactions involve the stacking of aromatic rings on top of each other, typically in a parallel-displaced or T-shaped geometry, which helps to minimize repulsive forces. These interactions, driven in part by London dispersion forces, would play a significant role in the molecule's crystal packing and its interactions in solution. researchgate.net The strength of these interactions is dependent on the solvent, the orientation of the rings, and the nature of the substituents on the rings. researchgate.net Computational methods can be used to measure and rationalize the energies of these stacking interactions. researchgate.net

Simulation of Solvation Dynamics in Condensed Phases

Understanding how a molecule like methyl 4-amino-2-methylbenzoate behaves in a solvent is critical for predicting its reactivity and properties in solution. The simulation of solvation dynamics is a key area of computational chemistry.

One common approach to modeling solvent effects is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). nih.gov In this method, the solvent is treated as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated. This approach provides a computationally efficient way to assess the influence of a solvent on the structure, stability, and reactivity of a molecule. nih.gov For instance, in computational studies of aminolysis reactions, the PCM method has been used to evaluate the effect of the solvent on the energies of reactants, transition states, and products, providing a more realistic picture of the reaction in a condensed phase. nih.gov

V. Advanced Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Utilization of Methyl 4-Amino-2-methylbenzoate as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Methyl 4-amino-2-methylbenzoate and its close structural analogs serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients. One of the most notable examples is its potential role as a precursor in the synthesis of the pyrimidine (B1678525) moiety of Vitamin B1, also known as thiamine (B1217682). The thiamine molecule consists of a pyrimidine ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. The pyrimidine component, 2-methyl-4-amino-5-aminomethylpyrimidine, is a key intermediate in many industrial syntheses of thiamine. ijrpr.comgoogle.com The structural elements of Methyl 4-amino-2-methylbenzoate, particularly the amino and methyl groups on the benzene (B151609) ring, provide a foundational framework that can be chemically transformed into the required pyrimidine structure.

The general synthetic strategy involves the conversion of the substituted aniline (B41778) core into the pyrimidine ring system. This transformation can be achieved through a series of reactions, including cyclization with appropriate reagents to form the heterocyclic ring. The amino group of Methyl 4-amino-2-methylbenzoate can act as a nucleophile in these cyclization reactions, while the methyl and ester groups can be further functionalized to introduce the necessary substituents on the pyrimidine ring.

The following table outlines the key structural similarities and the conceptual synthetic pathway from a substituted aminobenzoate to the pyrimidine core of thiamine:

| Feature | Methyl 4-amino-2-methylbenzoate | 2-methyl-4-amino-5-aminomethylpyrimidine (Thiamine Intermediate) |

| Core Structure | Substituted Benzene Ring | Pyrimidine Ring |

| Amino Group | Present (at C4) | Present (at C4) |

| Methyl Group | Present (at C2) | Present (at C2) |

| Potential for Functionalization | The ester group can be modified to introduce the aminomethyl group. | - |

While direct literature detailing the synthesis of the thiamine intermediate starting specifically from Methyl 4-amino-2-methylbenzoate is not extensively available, the chemical principles and the structural analogy to known precursors strongly support its potential in this application.

Strategic Building Block for the Construction of Complex Organic Molecules

The chemical architecture of Methyl 4-amino-2-methylbenzoate makes it a strategic building block for the synthesis of more complex organic molecules. The presence of three distinct functional groups—an amino group, a methyl group, and a methyl ester—on the aromatic ring allows for a wide range of chemical transformations. These functional groups can be selectively modified or used as handles to introduce additional complexity, making this compound a versatile starting material in multi-step organic synthesis.

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for the introduction of diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. The methyl group can also be functionalized, for instance, through free-radical halogenation, to introduce further reactive sites.

The strategic placement of these functional groups also influences the regioselectivity of subsequent reactions on the aromatic ring, providing a degree of control over the synthesis of complex substituted aromatic compounds. This versatility is highly valued in the construction of novel molecular frameworks with potential applications in materials science and medicinal chemistry.

Synthetic Precursor for Heterocyclic Compound Synthesis

As alluded to in the context of API synthesis, Methyl 4-amino-2-methylbenzoate is a logical precursor for the synthesis of pyrimidine derivatives. The formation of a pyrimidine ring generally involves the condensation of a three-carbon unit with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) fragment, such as an amidine. organic-chemistry.org In this context, the substituted aniline can be elaborated to provide the necessary carbon backbone, and the amino group can serve as one of the nitrogen atoms for the pyrimidine ring.

A general, conceptual pathway for the synthesis of a pyrimidine derivative from a substituted aminobenzoate is outlined below:

Functional Group Interconversion: The methyl ester and the aromatic ring of Methyl 4-amino-2-methylbenzoate can be chemically modified to introduce a dicarbonyl or an equivalent functional group.

Cyclocondensation: The resulting intermediate can then undergo a cyclocondensation reaction with an amidine, such as acetamidine, to form the pyrimidine ring.

The substituents on the initial aminobenzoate would then be incorporated into the final pyrimidine structure. This approach allows for the synthesis of a variety of substituted pyrimidines, which are a class of compounds with significant biological and pharmaceutical importance.

The aniline moiety of Methyl 4-amino-2-methylbenzoate makes it a suitable starting material for the synthesis of indole (B1671886) and oxindole (B195798) derivatives. Several classical and modern synthetic methods for constructing these important heterocyclic systems utilize anilines as key precursors.

Indole Synthesis: The Fischer indole synthesis is a prominent method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. organic-chemistry.org While Methyl 4-amino-2-methylbenzoate is not a hydrazine (B178648) itself, it can be converted to the corresponding phenylhydrazine derivative through diazotization followed by reduction. This substituted phenylhydrazine can then be reacted with a suitable carbonyl compound to yield a polysubstituted indole. The general steps are as follows:

Diazotization: The amino group of Methyl 4-amino-2-methylbenzoate is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Reduction: The diazonium salt is then reduced to the corresponding hydrazine.

Fischer Indolization: The resulting hydrazine is reacted with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.

Oxindole Synthesis: Oxindoles can be synthesized from anilines through various methods, including the palladium-catalyzed cyclization of α-chloroacetanilides. ijrpr.com In this approach, the aniline is first acylated with chloroacetyl chloride, and the resulting α-chloroacetanilide undergoes an intramolecular C-H activation and cyclization to form the oxindole. The steps for this transformation using Methyl 4-amino-2-methylbenzoate would be:

N-Acylation: The amino group is acylated with chloroacetyl chloride.

Palladium-Catalyzed Cyclization: The resulting α-chloroacetanilide is treated with a palladium catalyst and a base to effect the intramolecular cyclization and form the substituted oxindole.

Role in the Development of Agrochemicals

Aniline derivatives are a cornerstone in the development of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. A patent application has indicated that 2-amino-4-methylamino methyl benzoate (B1203000) hydrochloride, a compound structurally related to Methyl 4-amino-2-methylbenzoate, can be utilized in the synthesis of pesticides. google.com This suggests that Methyl 4-amino-2-methylbenzoate could also serve as a valuable intermediate in the agrochemical industry.

The synthesis of agrochemicals often involves the construction of complex molecules with specific biological activities. The functional groups present in Methyl 4-amino-2-methylbenzoate provide multiple points for chemical modification, allowing for the creation of a library of derivatives that can be screened for desired agrochemical properties. The amino group, for instance, is a common feature in many pesticides and can be crucial for their mode of action.

Applications in the Synthesis of Specialty Dyes and Pigments

Aromatic amines are fundamental building blocks in the synthesis of a vast array of dyes and pigments. The amino group is particularly important as it can be readily diazotized and then coupled with various aromatic compounds to form azo dyes, which represent a large and commercially significant class of colorants. unb.cajbiochemtech.com While specific examples of dyes synthesized directly from Methyl 4-amino-2-methylbenzoate are not extensively documented in readily available literature, the general principles of dye chemistry strongly support its potential in this field.

The synthesis of an azo dye from an aromatic amine generally involves the following two steps:

Diazotization: The primary aromatic amine is treated with nitrous acid, typically generated in situ from sodium nitrite and a strong acid, at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. This reaction forms the characteristic azo linkage (-N=N-) and results in a highly conjugated, colored molecule.

The specific color of the resulting dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The presence of the methyl and methyl ester groups on the Methyl 4-amino-2-methylbenzoate backbone would influence the final color of the dye. This compound could be used to produce a range of disperse dyes for synthetic fibers. ijrpr.comftstjournal.com

Vi. Biochemical and Enzyme Interaction Studies of Methyl 4 Amino 2 Methylbenzoate Derivatives in Vitro and in Silico

Investigations into Enzyme Inhibition Mechanisms

Derivatives of methyl 4-amino-2-methylbenzoate have been investigated for their ability to inhibit several key enzymes involved in critical metabolic pathways.

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis, making its enzymes attractive targets for therapeutic intervention in diseases like cancer. nih.govnih.gov Methyl 4-aminobenzoate (B8803810) derivatives have been identified as inhibitors of two key enzymes in this pathway: Glucose 6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD). nih.govresearchgate.net

In vitro studies have demonstrated the inhibitory effects of these compounds, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 100.8 to 430.8 µM for G6PD and 206 to 693.2 µM for 6PGD. nih.gov These findings indicate a moderate to good inhibitory potential against these essential metabolic enzymes. The inhibition of G6PD is particularly significant as it can impact the cellular redox balance and sensitize cells to oxidative damage. nih.gov

Table 1: In Vitro Inhibition of Pentose Phosphate Pathway Enzymes by Methyl 4-Aminobenzoate Derivatives

| Enzyme | IC₅₀ Range (µM) |

|---|---|

| Glucose 6-Phosphate Dehydrogenase (G6PD) | 100.8 - 430.8 |

| 6-Phosphogluconate Dehydrogenase (6PGD) | 206 - 693.2 |

Data sourced from in vitro experiments on methyl 4-aminobenzoate derivatives. nih.gov

Glutathione (B108866) reductase (GR) is a vital antioxidant enzyme responsible for maintaining the cellular pool of reduced glutathione (GSH), a key molecule in detoxification and antioxidant defense. nih.gov Some studies have explored the potential of various compounds, including derivatives of methyl isocyanate, to inhibit GR, which can lead to a depletion of intracellular GSH. nih.gov While direct studies on methyl 4-amino-2-methylbenzoate are limited in this specific context, the investigation of related structures highlights the potential for aminobenzoate derivatives to interact with glutathione metabolism.

Lactoperoxidase (LPO) is a naturally occurring enzyme with antimicrobial properties found in secretions like milk and saliva. nih.govnih.gov Methyl benzoate (B1203000) derivatives have been examined for their inhibitory effects on LPO. nih.gov These compounds, which are precursors in the synthesis of LPO inhibitors, have shown a wide range of inhibitory constants (Ki), from as low as 0.033 µM to as high as 1540.011 µM. nih.gov This broad range suggests that the specific substitutions on the methyl benzoate scaffold play a critical role in determining the potency of LPO inhibition.

Molecular Basis of Enzyme-Ligand Interactions (in silico approaches)

To complement in vitro findings, computational studies, particularly molecular docking, have been employed to elucidate the interactions between methyl benzoate derivatives and their target enzymes at the molecular level. nih.govresearchgate.netnih.gov These in silico approaches help predict the binding modes and affinities of ligands within the active sites of enzymes. nih.govnih.gov

For instance, molecular docking analysis of methyl 4-aminobenzoate derivatives with G6PD and 6PGD has revealed specific binding interactions. One study identified a particular derivative as the most effective inhibitor against human G6PD, with a binding energy of -6.71 kcal/mol. nih.gov Another derivative showed the highest inhibitory potency against human 6PGD, with a binding energy of -7.61 kcal/mol. nih.gov These computational results have shown a high correlation with the in vitro experimental data, reinforcing the understanding of the structure-activity relationships of these compounds. nih.govresearchgate.net

Similarly, molecular docking studies of methyl benzoate derivatives with LPO have identified key amino acid residues involved in the binding, such as Asp108, Ala114, and His351, through the formation of hydrogen bonds. nih.gov

Interactions with Biological Macromolecules and Model Proteins

Beyond enzyme inhibition, the interaction of these compounds with other biological macromolecules provides a broader understanding of their potential pharmacokinetic and pharmacodynamic properties.

Bovine serum albumin (BSA) is a model protein frequently used to study the binding of small molecules to plasma proteins, which can influence their distribution and availability in the body. nih.govnih.gov Spectroscopic studies have shown that certain methyl benzoate derivatives can bind to BSA. nih.govnih.gov

These studies have revealed that the interaction is primarily driven by the formation of a ground-state complex, with binding constants in the order of 10⁴ M⁻¹, indicating a strong binding affinity. nih.govnih.gov The binding stoichiometry is typically 1:1, and the interaction leads to fluorescence quenching of BSA through a static mechanism. nih.govnih.gov Thermodynamic analysis suggests that hydrogen bonding plays a predominant role in the binding process. nih.govnih.gov These findings are crucial for understanding how such compounds might be transported and delivered within a biological system.

Elucidation of Fluorescence Quenching Mechanisms

Currently, there is no specific research detailing the fluorescence quenching mechanisms of methyl 4-amino-2-methylbenzoate derivatives. In principle, the presence of an amino group on the aromatic ring suggests potential for fluorescence quenching interactions. Aromatic amines can act as electron donors and may quench the fluorescence of certain fluorophores through photoinduced electron transfer (PET). The efficiency of this process would be influenced by the specific substituents on the benzene (B151609) ring and the nature of the interacting fluorophore.

General studies on fluorescence quenching by amino acids have shown that tryptophan, in particular, is a potent quencher of various fluorophores. This quenching is often attributed to PET, where the excited state of the fluorophore is deactivated by transferring an electron to the amino acid. It is plausible that the amino group of a methyl 4-amino-2-methylbenzoate derivative could participate in similar quenching interactions, though experimental verification is required.

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy

Specific structure-activity relationship (SAR) studies focused on the biochemical efficacy of methyl 4-amino-2-methylbenzoate derivatives are not available in the current body of scientific literature. SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure and evaluating the impact on its efficacy.

For the broader class of aminobenzoate derivatives, SAR studies have been conducted in various contexts. For instance, research on local anesthetics, many of which are based on aminobenzoate esters, has established key structural requirements for their activity. These often include the nature of the amino group, the length of the alkyl chain, and the substitution pattern on the aromatic ring. It is conceivable that similar principles would apply to the biochemical activities of methyl 4-amino-2-methylbenzoate derivatives, should they be found to possess any. Without experimental data, any SAR discussion remains speculative.

Potential as Biochemical Reagents for Biological Research

While methyl 4-aminobenzoate, a related compound, is used in the synthesis of other molecules and as a dye intermediate, the specific application of methyl 4-amino-2-methylbenzoate or its derivatives as biochemical reagents for biological research is not well-documented. The utility of a compound as a biochemical reagent depends on its specific interactions with biological molecules.

For example, if a derivative were found to be a specific enzyme inhibitor or a fluorescent probe, it could be developed as a valuable tool for biological research. The presence of the amino and methyl ester groups offers handles for further chemical modification, which could be exploited to develop such reagents. However, the foundational research to identify a specific biological target or a useful photophysical property for methyl 4-amino-2-methylbenzoate derivatives has not yet been published.

Vii. Material Science Applications of Methyl 4 Amino 2 Methylbenzoate

Integration as a Monomer in Polymer Synthesis

The molecular structure of Methyl 4-amino-2-methylbenzoate allows it to function as a monomer in various polymerization reactions, most notably in the synthesis of polyamides and related polymers. The amino group can react with a dicarboxylic acid or its derivative (like an acid chloride), while the ester group can participate in transesterification reactions, leading to the formation of polymer chains.

The use of amino acid derivatives as monomers is a well-established method for creating polymers such as polyamides and polyester-imides. rug.nlnih.gov These polymers are often noted for their potential biodegradability and specific functionalities derived from the amino acid structure. rug.nl In this context, Methyl 4-amino-2-methylbenzoate can be used in polycondensation reactions. For instance, reaction with a diacid chloride would lead to the formation of a polyamide, where the repeating units are linked by amide bonds. nih.gov The general method for such a synthesis often involves a low-temperature solution polycondensation in a suitable solvent like N,N-dimethylacetamide (DMAc). nih.gov

The integration of such aromatic monomers is crucial for developing high-performance polymers. The rigidity of the benzene (B151609) ring in the polymer backbone contributes to enhanced thermal stability and mechanical strength.

Table 1: Potential Polymerization Reactions Involving Methyl 4-Amino-2-methylbenzoate

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Family |

|---|---|---|---|

| Polyamide | Diacyl Chloride (e.g., Isophthaloyl chloride) | Amide Bond | Aromatic Polyamides (Aramids) |

| Polyesteramide | Hydroxy-functional Carboxylic Acid or Diol | Ester and Amide Bonds | Specialty Engineering Plastics |

Modulation of Polymeric Material Properties (e.g., Thermal and Mechanical Strength)

The incorporation of Methyl 4-amino-2-methylbenzoate into a polymer chain can significantly modulate the material's properties. The inherent characteristics of the monomer, such as the rigid benzene ring and the specific positioning of the methyl and amino groups, can influence the final polymer's thermal stability, mechanical strength, and solubility.

Research on polyamides derived from amino acid derivatives has shown that the structure of the monomer has a direct impact on the thermal properties of the resulting polymer. nih.gov The presence of aromatic rings in the polymer backbone, as would be the case with Methyl 4-amino-2-methylbenzoate, typically increases the glass transition temperature (Tg) and thermal stability of the material due to restricted chain mobility. Furthermore, the methyl group on the benzene ring can affect inter-chain packing, potentially influencing crystallinity and, consequently, mechanical properties like tensile strength and modulus. Polyamide imides synthesized from amino acid-based precursors have been noted for their moderate thermal stability. rug.nl

Table 2: Expected Influence of Monomer Structure on Polymer Properties

| Structural Feature of Monomer | Influence on Polymer Property | Example |

|---|---|---|

| Aromatic Ring | Increased thermal stability and stiffness | Higher Glass Transition Temperature (Tg) |

| Amide Linkages | High strength due to hydrogen bonding | Improved mechanical performance |

| Methyl Group (ortho-position) | May disrupt chain packing, affecting crystallinity and solubility | Potentially enhanced solubility in organic solvents |

Development of Non-Linear Optical (NLO) Materials

Organic materials with significant second-order nonlinear optical (NLO) properties have been a subject of intense research due to their potential applications in optical communications, frequency conversion, and optical signal processing. tcichemicals.comtcichemicals.com A key molecular design strategy for NLO materials involves creating molecules with a π-conjugated system that is substituted with both an electron donor and an electron acceptor group. This arrangement facilitates intramolecular charge transfer upon interaction with an intense light source, leading to a large second-order hyperpolarizability (β). jhuapl.edu

Methyl 4-amino-2-methylbenzoate fits this molecular profile. The amino group (-NH2) acts as an electron donor, while the methoxycarbonyl group (-COOCH3) serves as an electron acceptor, both connected through the π-system of the benzene ring. This structure is analogous to other well-known organic NLO materials like 2-methyl-4-nitroaniline (B30703) (MNA). jhuapl.edu For the NLO effect to be present in a bulk material, the molecules must crystallize in a non-centrosymmetric space group. The presence of the methyl group in the ortho position to the amino group in Methyl 4-amino-2-methylbenzoate could help induce a non-centrosymmetric crystal packing, similar to how the methyl group in MNA is crucial for its NLO properties. jhuapl.edu

The development of new NLO crystals often involves synthesizing such donor-acceptor molecules and growing high-quality single crystals for characterization. researchgate.net The powder second-harmonic generation (SHG) test developed by Kurtz and Perry is a common method to screen for NLO activity in new materials. jhuapl.edu

Exploration of Optical, Electrical, and Mechanical Characteristics in Advanced Materials

The integration of Methyl 4-amino-2-methylbenzoate into advanced materials, either as a monomer in a polymer or as a dopant, allows for the exploration of a range of functional properties.

Optical Characteristics: Beyond NLO properties, polymers containing this monomer could exhibit interesting linear optical properties. The aromatic structure would contribute to a high refractive index. Doping polymers with similar organic molecules has been shown to alter the absorption spectra and optical energy gap of the material. researchgate.net

Electrical Characteristics: The donor-acceptor nature of the molecule suggests that materials incorporating it could have interesting dielectric and charge transport properties. Studies on similar organic crystalline materials have investigated their dielectric constants and photoconductivity, revealing that such materials can exhibit positive photoconductivity, where electrical current increases under illumination. researchgate.net

Mechanical Characteristics: As discussed previously, when used as a monomer in polymers like polyamides, Methyl 4-amino-2-methylbenzoate would contribute to the mechanical robustness of the final material. The rigidity of the aromatic backbone and the potential for strong intermolecular hydrogen bonding via the amide links are key factors in achieving high tensile strength and modulus. The mechanical stability of new materials is often assessed using techniques like Vickers hardness tests. researchgate.net

The multifunctional nature of Methyl 4-amino-2-methylbenzoate makes it a versatile compound for designing advanced materials with tailored optical, electrical, and mechanical properties for a variety of technological applications.

Viii. Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of Methyl 4-amino-2-methylbenzoate often involves processes that can be resource-intensive and generate significant waste. A major focus of future research is the development of more sustainable and efficient synthetic pathways. This includes exploring enzymatic catalysis, which offers high selectivity and milder reaction conditions, and flow chemistry, which can improve reaction efficiency and safety. The goal is to create "green" manufacturing processes that minimize environmental impact while ensuring high yields and purity of the final product.

Current research efforts are also directed at utilizing renewable starting materials and developing catalytic systems that can be recycled and reused, further enhancing the sustainability of the synthesis.

Advancement in In Situ Spectroscopic Characterization

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, researchers are increasingly turning to advanced in situ spectroscopic techniques. acs.orggoogleapis.com These methods allow for real-time monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. acs.org

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are being employed to study the synthesis of Methyl 4-amino-2-methylbenzoate and its derivatives. acs.org This detailed characterization enables the fine-tuning of reaction conditions to maximize yield and minimize the formation of byproducts, leading to more efficient and controlled synthetic processes. acs.org

| Spectroscopic Technique | Information Gained |

| In situ NMR | Real-time tracking of reactant consumption and product formation. |

| In situ FTIR | Identification of transient intermediates and functional group transformations. |

| UV-Vis Spectroscopy | Monitoring changes in electronic transitions during the reaction. acs.org |

Integration of Machine Learning in Computational Chemical Design

The integration of machine learning and artificial intelligence is set to revolutionize the field of chemical design. google.com By analyzing vast datasets of chemical structures and properties, machine learning algorithms can predict the characteristics of new molecules and guide the design of compounds with specific functionalities.

In the context of Methyl 4-amino-2-methylbenzoate, machine learning can be used to:

Predict the biological activity of novel derivatives.

Optimize the properties of functional materials based on this scaffold.

Identify promising candidates for further experimental investigation, thereby accelerating the discovery process.

This computational approach allows for a more targeted and efficient exploration of the chemical space around Methyl 4-amino-2-methylbenzoate, saving time and resources in the laboratory.

Discovery of New Biological Targets and Pathways

While derivatives of Methyl 4-amino-2-methylbenzoate have shown promise as anti-inflammatory and analgesic agents, there is still much to learn about their full range of biological activities. Future research will focus on identifying new biological targets and understanding the molecular pathways through which these compounds exert their effects. acs.orgresearchgate.netnih.gov

High-throughput screening and proteomic approaches can be used to identify proteins that interact with Methyl 4-amino-2-methylbenzoate derivatives. This could lead to the discovery of novel therapeutic applications for conditions ranging from neurodegenerative diseases to cancer. google.com For instance, some research indicates its derivatives may interact with targets like retinoic acid receptors (RARs) and dihydrofolate reductase (DHFR), suggesting potential applications in areas beyond pain and inflammation. acs.orgresearchgate.netnih.govrug.nlnih.gov

| Potential Biological Target | Therapeutic Area |

| Cyclooxygenase (COX) enzymes | Anti-inflammatory, Analgesic |

| Retinoic Acid Receptor (RAR)α | Alzheimer's Disease google.comnih.gov |

| Dihydrofolate Reductase (DHFR) | Antimicrobial acs.orgresearchgate.netnih.govrug.nl |

Rational Design of Functional Materials Based on Methyl 4-Amino-2-methylbenzoate

The unique chemical structure of Methyl 4-amino-2-methylbenzoate, with its amine and ester functional groups, makes it an excellent building block for the creation of new functional materials. ambeed.combldpharm.com Researchers are exploring its use in the synthesis of polymers, organic frameworks, and other advanced materials with tailored properties.

By modifying the core structure of Methyl 4-amino-2-methylbenzoate, it is possible to create materials with specific optical, electronic, or mechanical properties. ambeed.com For example, it could be incorporated into polymers to enhance their thermal stability or used to create materials with specific light-emitting properties for applications in optoelectronics. The rational design of these materials, guided by computational modeling, will be a key trend in the coming years.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.